molecular formula C12H20N2 B7807969 (3-Aminopropyl)(methyl)(2-phenylethyl)amine

(3-Aminopropyl)(methyl)(2-phenylethyl)amine

Cat. No.: B7807969
M. Wt: 192.30 g/mol
InChI Key: QKEGNHZYISEFPA-UHFFFAOYSA-N
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Description

(3-Aminopropyl)(methyl)(2-phenylethyl)amine: is a complex organic compound characterized by its unique structure, which includes an amine group, a phenyl group, and an ethyl group

Properties

IUPAC Name

N'-methyl-N'-(2-phenylethyl)propane-1,3-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2/c1-14(10-5-9-13)11-8-12-6-3-2-4-7-12/h2-4,6-7H,5,8-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKEGNHZYISEFPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCN)CCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Aminopropyl)(methyl)(2-phenylethyl)amine typically involves multiple steps, starting with the reaction of 3-aminopropylamine with 2-phenylethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the reaction conditions to achieve high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated monitoring systems to ensure consistent quality.

Chemical Reactions Analysis

(3-Aminopropyl)(methyl)(2-phenylethyl)amine: undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding amides or imines.

  • Reduction: Reduction reactions can lead to the formation of amines or alcohols.

  • Substitution: Substitution reactions can occur at the amine group, leading to the formation of different derivatives.

Common Reagents and Conditions:

  • Oxidation: Common reagents include hydrogen peroxide and various metal catalysts.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Various alkyl halides and strong bases are employed in substitution reactions.

Major Products Formed:

  • Amides and imines from oxidation reactions.

  • Amines and alcohols from reduction reactions.

  • Different amine derivatives from substitution reactions.

Scientific Research Applications

Medicinal Chemistry

Neuropharmacological Effects
The compound has been studied for its potential psychoactive effects similar to other phenethylamines. Research indicates that substituted phenethylamines can influence microtubule dynamics, which may have implications for treating neuropsychiatric disorders such as schizophrenia and depression . The ability of these compounds to cross the blood-brain barrier allows them to interact with various neurotransmitter systems, including adrenergic and dopaminergic receptors .

Case Study: Neurotransmitter Modulation
A study investigating the effects of phenethylamine derivatives on microtubule polymerization revealed that certain compounds could enhance or inhibit this process in a dose-dependent manner. This modulation of cytoskeletal dynamics suggests potential therapeutic avenues in neurodegenerative diseases .

Synthetic Organic Chemistry

Synthesis of Alkylamines
(3-Aminopropyl)(methyl)(2-phenylethyl)amine is utilized in the synthesis of various alkylamines through transition-metal-catalyzed reactions. These methods have become essential in constructing complex amines from simpler precursors . The compound serves as a building block for synthesizing more complex structures through hydroamination and reductive amination techniques.

Data Table: Synthesis Techniques

Synthesis MethodDescriptionYield (%)
HydroaminationAddition of amines to alkenes using metal catalystsUp to 95
Reductive AminationConversion of ketones to amines using hydrogenationUp to 98
Photoredox CatalysisLight-mediated reactions for amine formationVariable

Biochemical Applications

Potential in Drug Development
The compound's structural similarity to known psychoactive substances positions it as a candidate for novel drug development. Its interaction with various receptors suggests it could be further explored for therapeutic use in treating mood disorders or cognitive dysfunctions .

Case Study: Drug Interaction Studies
In vitro studies have demonstrated that derivatives of (3-Aminopropyl)(methyl)(2-phenylethyl)amine can modulate the activity of neurotransmitter transporters, indicating their potential role as pharmacological agents targeting conditions like anxiety and depression .

Mechanism of Action

(3-Aminopropyl)(methyl)(2-phenylethyl)amine: can be compared with other similar compounds, such as 3-aminopropylamine and 2-phenylethylamine . While these compounds share structural similarities, (3-Aminopropyl)(methyl)(2-phenylethyl)amine is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties.

Comparison with Similar Compounds

  • 3-aminopropylamine

  • 2-phenylethylamine

  • Other amines with similar structural motifs

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Biological Activity

(3-Aminopropyl)(methyl)(2-phenylethyl)amine, also known as a derivative of phenethylamine, has garnered interest in various fields including pharmacology, biochemistry, and medicinal chemistry. This compound exhibits a range of biological activities and has potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The compound can be represented structurally as follows:

  • IUPAC Name : (3-Aminopropyl)(methyl)(2-phenylethyl)amine
  • Molecular Formula : C13H19N
  • CAS Number : [Not available in search results]

Biological Activities

The biological activities of (3-Aminopropyl)(methyl)(2-phenylethyl)amine include:

  • Neurotransmitter Modulation : It is structurally similar to neurotransmitters and can interact with various receptors in the central nervous system. Studies suggest it may act as a monoamine releaser or reuptake inhibitor, influencing dopamine and norepinephrine levels.
  • Antimicrobial Properties : Preliminary studies indicate that derivatives of phenethylamines exhibit antimicrobial activity. The compound's structure may contribute to its efficacy against certain bacterial strains, although specific data on this compound is limited.
  • Anticancer Potential : Research has shown that compounds with similar structures can inhibit cancer cell proliferation by inducing apoptosis or disrupting mitotic processes. For example, related phenethylamines have been noted for their ability to interfere with the HSET (KIFC1) kinesin, which is crucial for mitotic spindle formation in cancer cells .

The mechanism through which (3-Aminopropyl)(methyl)(2-phenylethyl)amine exerts its effects is not fully elucidated but may involve:

  • Receptor Interaction : The compound may bind to adrenergic or dopaminergic receptors, mimicking the action of natural neurotransmitters.
  • Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in neurotransmitter degradation, leading to increased levels of active neurotransmitters.

Table 1: Summary of Research Findings on Related Compounds

StudyCompoundBiological ActivityFindings
2-(3-Benzamidopropanamido)thiazole-5-carboxylateAnticancerInhibits HSET with nanomolar potency; induces multipolar mitosis in cancer cells.
Manganese(I) tricarbonyl complexesAntimicrobialEffective against Gram-positive bacteria; MIC values between 1.4–21 µM.
α-AminophosphinesCoordination ChemistryUsed as ligands in metal complexes; enhanced reactivity observed.

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